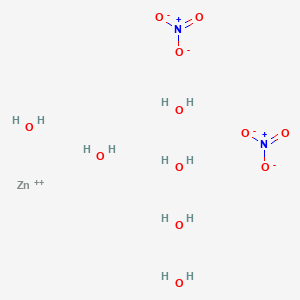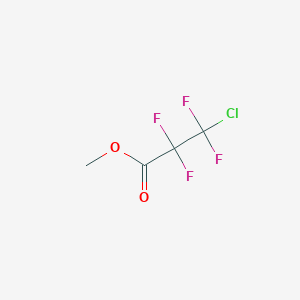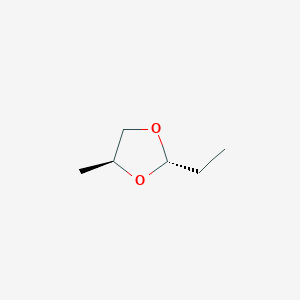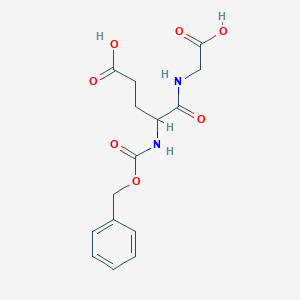
Zinknitrat-Hexahydrat
Übersicht
Beschreibung
Zinc nitrate hexahydrate, also known as Zinc nitrate hexahydrate, is a useful research compound. Its molecular formula is H12N2O12Zn and its molecular weight is 297.5 g/mol. The purity is usually 95%.
The exact mass of the compound Zinc nitrate hexahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zinc nitrate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc nitrate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Zinkoxid-Nanopartikeln (ZnO-NPs)
Zinknitrat-Hexahydrat dient als Vorläufer für die Synthese von ZnO-Nanopartikeln. Diese Nanopartikel weisen aufgrund ihrer nanoskaligen Dimensionen bemerkenswerte Eigenschaften auf. Forscher verwenden sie in verschiedenen Anwendungen, darunter:
Wirkmechanismus
Target of Action
Zinc nitrate hexahydrate is an inorganic compound that primarily targets the synthesis of coordination polymers . It is also used as a precursor for the synthesis of zinc oxide , which has various applications in the field of nanotechnology .
Mode of Action
Zinc nitrate hexahydrate interacts with its targets through a series of chemical reactions. For instance, it can be prepared by dissolving zinc metal or zinc oxide in nitric acid . The reactions are as follows:
Zn+2HNO3→Zn(NO3)2+H2ZnO+2HNO3→Zn(NO3)2+H2O\begin{align*} \text{Zn} + 2 \text{HNO}_3 &\rightarrow \text{Zn(NO}_3)_2 + \text{H}_2 \\ \text{ZnO} + 2 \text{HNO}_3 &\rightarrow \text{Zn(NO}_3)_2 + \text{H}_2\text{O} \end{align*} Zn+2HNO3ZnO+2HNO3→Zn(NO3)2+H2→Zn(NO3)2+H2O
These reactions are accompanied by the hydration of the zinc nitrate . The anhydrous salt arises by the reaction of anhydrous zinc chloride with nitrogen dioxide .
Biochemical Pathways
Zinc nitrate hexahydrate affects several biochemical pathways. For instance, it plays a crucial role in the metabolism by facilitating the breakdown of carbohydrates and proteins . It enhances the cation-exchange capacity of the root, facilitating the absorption of vital nutrients, such as nitrogen . This leads to an increase in the overall quantity of protein .
Pharmacokinetics
Zinc nitrate hexahydrate is highly soluble in both water and alcohol , which suggests that it can be readily absorbed and distributed in the body.
Result of Action
The primary result of zinc nitrate hexahydrate’s action is the formation of zinc oxide . On heating, zinc nitrate undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen :
2Zn(NO3)2→2ZnO+4NO2+O22 \text{Zn(NO}_3)_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 2Zn(NO3)2→2ZnO+4NO2+O2
Zinc oxide has various applications, including the generation of various ZnO-based structures, such as nanowires .
Action Environment
The action of zinc nitrate hexahydrate can be influenced by environmental factors. For instance, it is highly deliquescent and can absorb moisture from the air . It is also an oxidant and may explode on heating . Therefore, it should be used only outdoors or in a well-ventilated area .
Safety and Hazards
Zukünftige Richtungen
Zinc nitrate hexahydrate is used on a laboratory scale for the synthesis of coordination polymers . Its controlled decomposition to zinc oxide has also been used for the generation of various ZnO based structures, including nanowires . It can be used as a mordant in dyeing . It is also used in the synthesis of nanosize zinc oxide through aqueous sol–gel route in polyol medium .
Biochemische Analyse
Biochemical Properties
In aqueous solutions, zinc nitrate hexahydrate dissociates into zinc ions and nitrate ions . These ions can participate in a variety of biochemical reactions . The zinc ions can interact with various enzymes and proteins, influencing their function and activity .
Cellular Effects
The effects of zinc nitrate hexahydrate on cells are largely due to the zinc ions it releases. Zinc is an essential trace element that plays a crucial role in numerous cellular processes. It is a cofactor for over 300 enzymes and is involved in DNA synthesis, RNA transcription, cell division, and cell activation .
Molecular Mechanism
Zinc nitrate hexahydrate exerts its effects at the molecular level through the zinc ions it releases. These ions can bind to enzymes and other proteins, influencing their structure and function . This can lead to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of zinc nitrate hexahydrate can change over time in laboratory settings. For example, it has been used in the synthesis of coordination polymers . Its controlled decomposition to zinc oxide has also been used for the generation of various ZnO based structures, including nanowires .
Metabolic Pathways
Zinc nitrate hexahydrate can be involved in various metabolic pathways through the zinc ions it releases. Zinc is a cofactor for numerous enzymes involved in metabolic pathways, including those related to nucleic acid metabolism, protein synthesis, and cell signaling .
Transport and Distribution
Zinc ions released from zinc nitrate hexahydrate can be transported and distributed within cells and tissues. Zinc transporters are responsible for the uptake, efflux, and intracellular compartmentalization of zinc .
Subcellular Localization
The subcellular localization of zinc ions released from zinc nitrate hexahydrate can vary depending on the cell type and physiological conditions. Zinc can be found in all cellular compartments, including the cytoplasm, mitochondria, endoplasmic reticulum, Golgi apparatus, and nucleus .
Eigenschaften
IUPAC Name |
zinc;dinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h;;6*1H2;/q2*-1;;;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPSMWXKRPZZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N2O12Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; Melting point approximately 36 deg C; [Merck Index] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Zinc nitrate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21861 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10196-18-6 | |
| Record name | Nitric acid, zinc salt, hydrate (2:1:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes zinc nitrate hexahydrate suitable for thermal energy storage?
A1: Zinc nitrate hexahydrate (ZNH) serves as a promising inorganic phase change material (PCM) due to its high energy storage density, making it suitable for applications like waste heat management and thermal energy storage systems. []
Q2: What are the corrosion concerns regarding the use of zinc nitrate hexahydrate in thermal energy storage systems?
A2: While ZNH boasts a high storage capacity, its corrosive nature towards various metals poses a challenge. Studies show that while stainless steel (SS347) exhibits corrosion resistance, aluminum (Al 1000 series) suffers high corrosion rates in ZNH, making it unsuitable for such applications. []
Q3: Can the corrosivity of zinc nitrate hexahydrate be influenced by additives?
A3: Yes, adding nucleating agents to ZNH, while improving its performance, can exacerbate corrosion. [] Further research is crucial to understand the impact of specific additives.
Q4: Are there alternative phase change materials with better material compatibility?
A4: Lithium nitrate trihydrate displays corrosion resistance with both aluminum (Al 1000 series) and stainless steel (SS347), making it a potentially less corrosive option for thermal energy storage. []
Q5: How does zinc nitrate hexahydrate behave as a phase change material in real-time?
A5: In-operando studies reveal that the crystallization of ZNH during freezing can exhibit a preferential directional tendency. [] This behavior can be modified by incorporating thickeners like carboxymethyl cellulose (CMC) to achieve a more uniform phase change process. []
Q6: What is the molecular formula and weight of zinc nitrate hexahydrate?
A6: The molecular formula is Zn(NO3)2·6H2O, and its molecular weight is 392.46 g/mol.
Q7: What happens during the thermal decomposition of zinc nitrate hexahydrate?
A7: Electron spin resonance studies reveal that while the primary decomposition of nitrate ions occurs at 312°C, nitrogen peroxide persists across a wide temperature range (240-550°C), along with the N2O-4 radical. [] Gradual formation of non-stoichiometric zinc oxide occurs with increasing temperature. []
Q8: How is zinc nitrate hexahydrate used in nanomaterial synthesis?
A8: ZNH is a common precursor for synthesizing zinc oxide (ZnO) nanostructures. Various methods, including hydrothermal synthesis [, , , , , , ], sol-gel techniques [, , , , ], and sonochemical methods [], utilize ZNH to create ZnO nanorods [, , , , , ], nanoparticles [, , , , ], and other morphologies.
Q9: How do synthesis conditions using zinc nitrate hexahydrate affect ZnO nanostructure properties?
A9: Factors like precursor concentration [, , ], reaction temperature [, ], and doping with elements like boron [], copper [], silver, and cerium [] significantly influence the morphology, size, and optical properties of the resulting ZnO nanostructures.
Q10: What are the applications of ZnO nanostructures derived from zinc nitrate hexahydrate?
A10: ZnO nanostructures find applications in various fields like photocatalysis [, ], UV photodetectors [], solar cells [], gas sensing (particularly NO2) [], and textile treatment for UV protection. []
Q11: Are there alternative zinc salts for ZnO nanostructure synthesis?
A11: Yes, zinc acetate dihydrate [], zinc chloride [], and zinc sulfate heptahydrate [] are also utilized as precursors for ZnO nanostructure synthesis, each offering advantages and disadvantages depending on the desired morphology and application.
Q12: What are the environmental concerns regarding zinc nitrate hexahydrate?
A12: While specific information on the ecotoxicological effects of zinc nitrate hexahydrate is limited in the provided research, responsible waste management and exploration of recycling strategies are crucial to mitigate potential negative environmental impacts.
Q13: How can we promote sustainability in the use of zinc nitrate hexahydrate?
A13: Exploring green chemistry approaches, such as utilizing plant extracts for nanoparticle synthesis (like in the case of ZnO nanoparticles) [], can contribute to more sustainable practices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)









![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)

